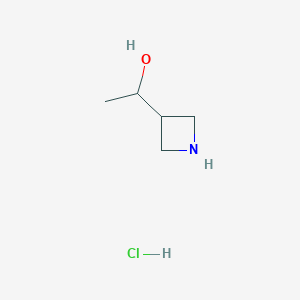

1-(Azetidin-3-yl)ethan-1-ol hydrochloride

説明

BenchChem offers high-quality 1-(Azetidin-3-yl)ethan-1-ol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Azetidin-3-yl)ethan-1-ol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

特性

IUPAC Name |

1-(azetidin-3-yl)ethanol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO.ClH/c1-4(7)5-2-6-3-5;/h4-7H,2-3H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIBXYBAROLEMTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CNC1)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure of 1-(Azetidin-3-yl)ethan-1-ol HCl

The following technical guide details the chemical structure, synthesis, and medicinal chemistry applications of 1-(Azetidin-3-yl)ethan-1-ol HCl .

CAS No: 2068152-34-9 (HCl Salt) | Formula: C

Executive Summary

1-(Azetidin-3-yl)ethan-1-ol hydrochloride is a high-value heterocyclic building block used in modern drug discovery. As a 3-substituted azetidine, it serves as a critical scaffold for Fragment-Based Drug Discovery (FBDD) . Its structural rigidity, combined with the high fraction of saturated carbon (

This guide analyzes its structural anatomy, validated synthetic pathways, and utility as a bioisostere in pharmaceutical development.

Structural Anatomy & Stereochemistry

Chemical Identity

The compound consists of a four-membered azetidine ring substituted at the C3 position with a 1-hydroxyethyl group. It is supplied as the hydrochloride salt to ensure stability and water solubility.

| Property | Data |

| IUPAC Name | 1-(Azetidin-3-yl)ethan-1-ol hydrochloride |

| Common Name | 3-(1-Hydroxyethyl)azetidine HCl |

| Molecular Weight | 137.61 g/mol (Salt) / 101.15 g/mol (Free Base) |

| Exact Mass | 137.0607 |

| Chirality | Contains 1 chiral center at the ethyl side chain (C1') |

Conformational Analysis

Unlike planar cyclobutanes, the azetidine ring adopts a puckered conformation to relieve torsional strain between adjacent methylene hydrogens.

-

Ring Strain: ~26 kcal/mol. This high strain energy makes the ring susceptible to ring-opening under harsh nucleophilic conditions but stable under standard physiological conditions.

-

Puckering Angle: Approximately 30°, which minimizes eclipsed interactions.

-

Stereocenter: The carbon atom of the ethanol side chain (attached to the OH group) is chiral. The compound exists as a racemate unless chirally resolved. The C3 carbon of the azetidine ring is prochiral; however, upon substitution with the chiral side chain, the molecule possesses a specific stereochemical configuration (

or

Synthetic Pathways[1][2][3][4]

The synthesis of 1-(Azetidin-3-yl)ethan-1-ol HCl typically proceeds through the functionalization of N-protected azetidine precursors. The most robust route involves the addition of a methyl nucleophile to an aldehyde intermediate, followed by deprotection.

Primary Route: Grignard Addition to Aldehyde

This pathway allows for the introduction of the ethyl side chain via carbon-carbon bond formation.

-

Starting Material: N-Boc-azetidine-3-carboxylic acid is reduced or converted to the Weinreb amide and then to the aldehyde.

-

Nucleophilic Addition: Reaction of N-Boc-azetidine-3-carboxaldehyde with Methylmagnesium bromide (MeMgBr) yields the protected alcohol.

-

Deprotection: Acidic cleavage of the Boc group using 4M HCl in dioxane affords the final hydrochloride salt.

Secondary Route: Ketone Reduction

Alternatively, the compound can be synthesized by reducing the corresponding ketone (N-Boc-3-acetylazetidine) using Sodium Borohydride (NaBH

Visualization of Synthesis Logic

The following diagram illustrates the retrosynthetic disconnection and forward synthesis.

Physicochemical Profile

Understanding the physicochemical properties is essential for integrating this building block into drug candidates.

| Parameter | Value (Approx.) | Implication for Drug Design |

| pKa (Base) | 10.5 – 11.0 | The azetidine nitrogen is highly basic. At physiological pH (7.4), it exists predominantly as the cationic species, improving solubility. |

| LogP | -0.8 to -1.2 | Highly hydrophilic. Useful for lowering the overall LogP of lipophilic drug scaffolds. |

| H-Bond Donors | 2 (NH, OH) | Provides vectors for specific binding interactions with protein targets. |

| H-Bond Acceptors | 2 (N, O) | The oxygen atom acts as a weak acceptor; the nitrogen is a strong acceptor in the free base form. |

| Fsp3 | 1.0 (100%) | High saturation correlates with improved clinical success rates by reducing "flatness" (aromaticity). |

Medicinal Chemistry Applications

Bioisosterism & Scaffold Hopping

Azetidines are increasingly used as bioisosteres for pyrrolidines and piperidines.

-

Volume Reduction: The 4-membered ring is more compact, potentially avoiding steric clashes in tight binding pockets.

-

Lipophilicity Modulation: Replacing a pyrrolidine with an azetidine typically lowers the LogD by ~0.5–1.0 units, improving metabolic stability by reducing oxidative clearance (e.g., by CYP450 enzymes).

Fragment-Based Drug Discovery (FBDD)

1-(Azetidin-3-yl)ethan-1-ol HCl is an ideal "fragment" due to its low molecular weight (<150 Da) and high solubility.

-

Vector Growth: The secondary alcohol (-OH) and the secondary amine (-NH) provide two orthogonal vectors for growing the fragment into a lead compound.

-

Linker Utility: It serves as a rigid, sp3-rich linker that can orient two aromatic domains in a specific vector without adding excessive flexibility.

Comparative Signaling/Property Impact

The diagram below highlights the advantages of the azetidine scaffold over larger rings.

Handling & Safety Protocols

Signal Word: WARNING Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][2][3] Irrit.)

Experimental Handling

-

Hygroscopic Nature: The HCl salt is hygroscopic. Store in a desiccator at -20°C for long-term stability.

-

Reactivity: Avoid contact with strong oxidizing agents.[3] The free base is prone to polymerization if stored neat; always keep as the HCl salt until the coupling step.

-

Neutralization: When using in synthesis, liberate the free base in situ using a tertiary amine (e.g., DIPEA, TEA) in a non-nucleophilic solvent (DCM, DMF).

Emergency Procedures

-

Skin Contact: Wash immediately with soap and plenty of water.

-

Eye Contact: Rinse thoroughly with water for at least 15 minutes.[3]

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

References

-

PubChem. Azetidine Hydrochloride - Compound Summary. National Library of Medicine. Available at: [Link]

- Lowe, M. A., et al. "Azetidines as Bioisosteres of Pyrrolidines and Piperidines." Bioorganic & Medicinal Chemistry Letters, 2012. (General reference on Azetidine utility).

Sources

Navigating Molecular Identity: A Technical Guide to the SMILES and InChI Key of 1-(Azetidin-3-yl)ethan-1-ol Hydrochloride

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals on the chemical identifiers of 1-(Azetidin-3-yl)ethan-1-ol hydrochloride. This document provides an in-depth exploration of the SMILES and InChI Key, crucial for unambiguous molecular identification in research and development.

Introduction: The Azetidine Scaffold in Modern Drug Discovery

The azetidine moiety, a four-membered nitrogen-containing heterocycle, has emerged as a privileged structure in medicinal chemistry. Its inherent ring strain and unique three-dimensional geometry offer significant advantages in tailoring the physicochemical properties of drug candidates, including metabolic stability and aqueous solubility. The subject of this guide, 1-(Azetidin-3-yl)ethan-1-ol hydrochloride, represents a key building block for the synthesis of novel therapeutics. Accurate and consistent representation of this molecule is paramount for effective collaboration, data exchange, and regulatory submission. This guide will provide a detailed technical overview of its key chemical identifiers: the Simplified Molecular Input Line Entry System (SMILES) string and the International Chemical Identifier Key (InChIKey).

Core Chemical Identifiers: A Tabular Summary

For clarity and rapid reference, the core chemical identifiers for 1-(Azetidin-3-yl)ethan-1-ol and its hydrochloride salt are presented below. The subsequent sections will delve into the theoretical underpinnings and practical generation of these identifiers.

| Identifier Type | Chemical Species | Value | Source |

| SMILES | 1-(Azetidin-3-yl)ethan-1-ol Hydrochloride | CC(C1CNC1)O.[H]Cl | [1] |

| SMILES | 1-(Azetidin-3-yl)ethan-1-ol (Free Base) | CC(C1CNC1)O | Derived |

| InChI | 1-(Azetidin-3-yl)ethan-1-ol (Free Base) | InChI=1S/C5H11NO/c1-5(7)4-2-6-3-4/h4-7H,2-3H2,1H3 | Generated |

| InChIKey | 1-(Azetidin-3-yl)ethan-1-ol (Free Base) | LZYOKPEPIZHDGS-UHFFFAOYSA-N | Generated |

Deconstructing the Identifiers: From Structure to String

Chemical identifiers are algorithmic translations of a molecule's two-dimensional structure into a linear string of characters. This process allows for machine-readability and unambiguous database indexing.

The SMILES String: A Human-Readable Notation

The Simplified Molecular Input Line Entry System (SMILES) is a line notation that describes the structure of chemical species using short ASCII strings.

Protocol for Generating the SMILES String for 1-(Azetidin-3-yl)ethan-1-ol:

-

Identify the Core Atoms and Bonds: The structure consists of an azetidine ring substituted at the 3-position with a 1-hydroxyethyl group.

-

Linear Representation: Starting with the ethyl group, we represent the methyl group as C and the adjacent carbon with the hydroxyl group as C(O).

-

Representing the Ring: The azetidine ring is attached to the second carbon of the ethyl group. We denote this attachment and the ring structure. The azetidine ring is represented by C1CNC1, where the numbers indicate the opening and closing of the ring.

-

Combining the Fragments: The complete SMILES for the free base is CC(C1CNC1)O.

-

Incorporating the Hydrochloride Salt: The hydrochloride salt is represented by appending a dot (.) followed by the SMILES for hydrochloric acid ([H]Cl). This results in the final SMILES string: CC(C1CNC1)O.[H]Cl.[1]

The InChI and InChIKey: A Robust and Unique Identifier

The International Chemical Identifier (InChI) is a more recent and formalized standard developed by the International Union of Pure and Applied Chemistry (IUPAC) and the InChI Trust.[2][3][4] It creates a unique, layered, and canonical representation of a chemical substance.

Workflow for Generating the InChI and InChIKey:

Figure 1: Workflow for generating the InChI and InChIKey from a chemical structure.

The InChI string for the free base, 1-(Azetidin-3-yl)ethan-1-ol, is InChI=1S/C5H11NO/c1-5(7)4-2-6-3-4/h4-7H,2-3H2,1H3. This string is composed of several layers:

-

1S : Standard InChI.

-

/c5H11NO : The molecular formula.

-

/c1-5(7)4-2-6-3-4 : The connectivity layer, describing how the atoms are bonded.

-

/h4-7H,2-3H2,1H3 : The hydrogen layer, indicating the number of hydrogens on each atom.

The InChIKey is a fixed-length (27-character) hash of the InChI string, providing a compact and unique identifier for database lookups. For the free base, the InChIKey is LZYOKPEPIZHDGS-UHFFFAOYSA-N.

A Note on Salts in InChI: The standard InChI algorithm primarily focuses on the covalent core of a molecule. For salts, the InChI string represents the individual components separated by a forward slash. The InChIKey for the hydrochloride salt would be generated from the combined InChI strings of the free base and hydrochloric acid. However, for database consistency and to avoid ambiguity, it is common practice to index and search for the InChI and InChIKey of the free base.

Conclusion: Ensuring Clarity in Chemical Communication

The accurate and consistent use of chemical identifiers like SMILES and InChIKey is fundamental to modern chemical research and drug development. This guide has provided a detailed technical overview of these identifiers for 1-(Azetidin-3-yl)ethan-1-ol hydrochloride, a valuable building block in the synthesis of novel therapeutics. By understanding the generation and structure of these identifiers, researchers can ensure the integrity and interoperability of their chemical data, fostering collaboration and accelerating scientific discovery.

References

-

IUPAC. The IUPAC International Chemical Identifier (InChI). [Link][2]

-

SourceForge. The IUPAC International Chemical Identifier. [Link][5]

Sources

Azetidine Architectures in Medicinal Chemistry: From Strain-Release Synthesis to Clinical Application

[1][2]

Executive Summary

The transition from flat, aromatic-dominated chemical space to three-dimensional (

This technical guide provides a comprehensive analysis of azetidine-based scaffolds, moving beyond basic descriptions to explore the causal link between their physicochemical properties and their success in approved drugs like Baricitinib and Cobimetinib .

Part 1: Structural & Physicochemical Properties[2][4]

The "Square" Effect on DMPK

The incorporation of an azetidine ring often resolves critical Drug Metabolism and Pharmacokinetics (DMPK) liabilities found in larger rings.

-

Lipophilicity Modulation: Azetidines typically exhibit lower LogP values than piperidines due to the reduced hydrocarbon footprint.[2]

-

Basicity Shifts: The pKa of the azetidine nitrogen (typically ~10-11 for simple alkyl azetidines) is often slightly lower than that of pyrrolidine (~11.[1]3) or piperidine (~11.[1][2][4]1) due to increased s-character in the N-C bonds (hybridization effect) and solvation changes driven by the compact ring.[1] However,

-arylation or acylation dramatically alters this, often creating non-basic centers ideal for hydrogen bond acceptance.[2] -

Conformational Rigidity: The ring exists in a puckered conformation (puckering angle ~30°), creating a rigid vector that projects substituents at defined angles, unlike the fluxional chair/boat conformers of piperidine.

Comparative Metrics

The following table contrasts azetidine with its homologues in a standard fragment context (

| Property | Azetidine ( | Pyrrolidine ( | Piperidine ( | Impact on MedChem |

| Ring Strain (kcal/mol) | ~26.0 | ~6.0 | ~0.0 | High strain enables unique "spring-loaded" reactivity (e.g., ring opening).[1] |

| LogP (Predicted) | 1.2 | 1.5 | 1.9 | Lower LogP improves solubility and metabolic stability.[1][2] |

| pKa (Conj. Acid) | 10.4 | 11.3 | 11.1 | Reduced basicity can improve permeability and reduce hERG liability.[2] |

| Vector Geometry | Rigid / Puckered | Envelope (Flexible) | Chair (Fluxional) | Azetidine locks substituents in precise 3D orientation.[1][2] |

Visualization: Physicochemical Logic Flow[4]

Caption: Causal relationships between the azetidine structure, its physicochemical properties, and medicinal chemistry outcomes.

Part 2: Synthetic Methodologies

Accessing substituted azetidines has historically been challenging due to the difficulty of forming strained rings via intramolecular cyclization (Baldwin's rules). Modern methods utilize "strain-release" and photoredox catalysis to bypass these barriers.[1][2]

The Modern Arsenal

-

Strain-Release Functionalization: Utilizing 1-azabicyclo[1.1.0]butanes (ABBs) . These bicyclic systems possess immense strain energy (>60 kcal/mol).[1][2] Nucleophilic attack at the bridgehead carbon releases this strain, generating 3,3-disubstituted azetidines, a motif difficult to access via classical alkylation.

-

Photoredox Cross-Coupling: The Minisci reaction or Ni/Photoredox dual catalysis allows for the direct functionalization of the azetidine ring (C-H activation) or the coupling of azetidine-derived radicals (from carboxylic acids or halides) with aryl halides.[1]

Synthetic Decision Matrix

Caption: Decision tree for selecting the optimal synthetic pathway based on the target substitution pattern.

Part 3: Case Studies in Drug Discovery

Baricitinib (Olumiant)[1]

-

Indication: Rheumatoid Arthritis (JAK1/JAK2 inhibitor).[1][2]

-

Azetidine Role: The azetidine ring serves as a rigid linker connecting the pyrrolo[2,3-d]pyrimidine hinge binder to the ethylsulfonyl group.[1]

-

Key Synthetic Insight: The synthesis does not form the azetidine ring from scratch in the final stages. Instead, it utilizes tert-butyl 3-oxoazetidine-1-carboxylate as a starting material.[1][2][5][6]

-

Mechanism:[2][7][8] A Horner-Wadsworth-Emmons (HWE) reaction converts the ketone to the cyanomethylene intermediate.[1] This exocyclic double bond is then susceptible to a Michael-like addition by the pyrazole nucleophile.[1][2]

-

Why this matters: This route avoids the formation of the strained ring in the presence of the sensitive kinase-binding scaffold.

-

Cobimetinib (Cotellic)[1]

-

Azetidine Role: Features a 3-fluoro-azetidine moiety.[1][2][4] The fluorine atom at C3 lowers the pKa of the amine and modulates metabolic stability against oxidative dealkylation.

-

Structural Insight: The azetidine is part of a fused/spiro-like system in early intermediates but appears as a discrete ring in the final drug, optimizing the fit within the MEK allosteric pocket.

Part 4: Detailed Experimental Protocol

Protocol: Strain-Release Synthesis of 3,3-Disubstituted Azetidines from 1-Azabicyclo[1.1.0]butanes (ABBs)

Context: This protocol addresses the challenge of accessing sterically congested 3,3-disubstituted azetidines. Traditional

Scope: Synthesis of N-sulfonated 3-aryl-3-fluoroazetidines (Bioisosteres for benzylic fluorides).

Materials

-

Substrate: 3-phenyl-1-(phenylsulfonyl)-1-azabicyclo[1.1.0]butane (Prepared via carbene addition to sulfonamides or commercially sourced).[1]

-

Nucleophile: AgF (Silver Fluoride) or TBAF (for fluoro-functionalization).[1][2]

-

Solvent: Dichloromethane (DCM), anhydrous.[2]

-

Catalyst (Optional): Lewis Acid (e.g.,

) if using weak nucleophiles.[1][2]

Step-by-Step Methodology

-

Preparation of the ABB Precursor (If not commercial):

-

Strain-Release Ring Opening (The Core Step):

-

Setup: In a flame-dried Schlenk tube under Argon, dissolve the ABB substrate (1.0 equiv) in anhydrous DCM (0.1 M concentration).

-

Nucleophile Addition: Add the nucleophile (e.g., thiophenol, amine, or fluoride source). For this protocol, we use thiophenol (1.2 equiv) as a model nucleophile for C-S bond formation.[2]

-

Initiation: If the reaction is sluggish at RT, add 10 mol% of a Lewis Acid (e.g.,

). -

Causality: The Lewis acid coordinates to the sulfonyl group, increasing the electrophilicity of the bridgehead carbon. The nucleophile attacks the bridgehead, breaking the central C-C bond (the "spring"), relieving ~60 kcal/mol of strain, and generating the 3,3-disubstituted azetidine.

-

-

Monitoring & Validation (Self-Validating System):

-

TLC/LCMS: Monitor the disappearance of the ABB.

-

NMR Check: The disappearance of the characteristic bridgehead C-H signal and the appearance of two distinct doublets (or an AB system) for the azetidine

protons (~4.0-4.5 ppm) confirms ring opening.[1]

-

-

Workup & Purification:

Data Presentation: Reaction Scope & Yields (Representative)

| Nucleophile | Product (3,3-Substituted Azetidine) | Yield (%) | Notes |

| Thiophenol ( | 3-phenyl-3-(phenylthio)azetidine | 92% | Fast kinetics (<1h) due to high nucleophilicity.[1] |

| Morpholine | 3-phenyl-3-morpholinoazetidine | 85% | Requires mild heating (40°C).[1][2] |

| 3-phenyl-3-azidoazetidine | 78% | Precursor for click chemistry (triazole formation).[1][2] |

References

-

Azetidines in Medicinal Chemistry: Emerging Applications and Approved Drugs. Source: National Institutes of Health (PubMed/PMC).[1][2] URL:[Link] (Search Term: Azetidines medicinal chemistry review)[1]

-

Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Source: Journal of Medicinal Chemistry (ACS Publications).[1][2] URL:[Link]

-

Visible Light Photoredox-Catalyzed Decarboxylative Alkylation of 3-Aryl-Oxetanes and Azetidines. Source: The Journal of Organic Chemistry. URL:[Link][1]

-

An Efficient Synthesis of Baricitinib. Source: Journal of Chemical Research.[2][5] URL:[Link][1]

-

Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. Source: The Journal of Organic Chemistry. URL:[Link][1]

-

Cobimetinib (Cotellic) - PubChem Compound Summary. Source: National Center for Biotechnology Information.[2] URL:[Link][1]

-

Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. Source: Harvard DASH / J. Am. Chem. Soc.[2] URL:[Link][1]

Sources

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. Azetidine | C3H7N | CID 10422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cobimetinib | C21H21F3IN3O2 | CID 16222096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 7. charnwooddiscovery.com [charnwooddiscovery.com]

- 8. WO2016125080A2 - Process for the preparation of baricitinib and an intermediate thereof - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

1-(Azetidin-3-yl)ethan-1-ol hydrochloride safety data sheet (SDS)

Advanced Safety, Handling, and Application Guide for Drug Discovery[1]

Executive Summary: The Azetidine Advantage

1-(Azetidin-3-yl)ethan-1-ol hydrochloride (CAS: 2068152-34-9) is a high-value heterocyclic building block used extensively in modern medicinal chemistry.[1] As a strained, four-membered nitrogen heterocycle, it offers unique distinct advantages over larger ring systems (pyrrolidines, piperidines):

-

Vector Rigidity: The azetidine ring restricts conformational flexibility, potentially improving binding affinity by reducing the entropy penalty upon ligand-receptor interaction.[1]

-

Physicochemical Modulation: Azetidines typically lower lipophilicity (LogD) and alter basicity (pKa) compared to their six-membered counterparts, improving metabolic stability and oral bioavailability.[1]

However, the very ring strain (~25 kcal/mol) that confers these biological advantages necessitates rigorous safety and handling protocols.[1] This guide synthesizes standard safety data with practical, field-proven methodologies for handling this reagent in a drug discovery context.

Chemical Identity & Physicochemical Characterization

| Property | Data |

| Chemical Name | 1-(Azetidin-3-yl)ethan-1-ol hydrochloride |

| CAS Number | 2068152-34-9 |

| Molecular Formula | C₅H₁₂ClNO (HCl salt) |

| Molecular Weight | 137.61 g/mol |

| Structure | Secondary alcohol attached to C3 of an azetidine ring.[1][2][3][4] |

| Physical State | White to off-white solid (Hygroscopic) |

| Solubility | Highly soluble in water, MeOH, DMSO; sparingly soluble in DCM/EtOAc. |

| Acidity (pKa) | ~10.5 (Conjugate acid of secondary amine) |

Structural Analysis

The compound features a secondary amine (azetidine) and a secondary alcohol.[1] The hydrochloride salt stabilizes the amine, preventing oxidation and polymerization.[1]

-

Chirality: The molecule contains a chiral center at the exocyclic carbon (C1 of the ethanol chain).[1] Unless specified as an enantiopure grade, researchers should treat the material as a racemate.[1]

Hazard Identification & Toxicology: The "Why" Behind the Warnings

While standard SDSs list H-codes, understanding the mechanism of toxicity allows for better risk assessment.

GHS Classification[1][4][5][6][7][8][9]

-

Skin Irrit. 2 (H315): Causes skin irritation.[1][4][5][6][7][8][9]

-

Eye Irrit. 2A (H319): Causes serious eye irritation.[1][6][7][8]

-

STOT SE 3 (H335): May cause respiratory irritation.[1][4][5][6][7][8][10]

Mechanistic Toxicology

-

pH-Driven Irritation: Upon contact with moisture (mucous membranes, eyes, sweat), the hydrochloride salt dissociates.[1] The resulting acidity (HCl) combined with the organic amine's surfactant-like properties disrupts cell membranes, leading to immediate irritation.[1]

-

Ring Strain & Alkylation Potential: While 1-(Azetidin-3-yl)ethan-1-ol is relatively stable, azetidines as a class possess significant ring strain.[1] Under physiological conditions or specific metabolic activation, strained rings can theoretically act as alkylating agents (opening the ring to bind DNA/proteins), though this risk is significantly lower in 3-substituted azetidines compared to aziridines.

-

Sensitization: Secondary amines can be precursors to nitrosamines (potent carcinogens) if exposed to nitrosating agents (e.g., nitrites).[1] Strict segregation from nitrosating agents is mandatory.

Handling, Storage, & Stability Protocols

The primary instability mode for this compound is hygroscopicity , not decomposition.[1] Absorption of atmospheric water alters the molecular weight basis for stoichiometry, leading to failed reactions.[1]

The "Dry-Chain" Handling Workflow

Figure 1: Decision logic for handling hygroscopic amine salts to ensure stoichiometric accuracy.

Storage Specifications

-

Temperature: 2–8°C (Refrigerate).

-

Atmosphere: Inert gas (Argon preferred over Nitrogen due to density).[1]

-

Container: Tightly sealed glass vial with Parafilm or heat-shrink band.[1]

-

Incompatibility: Strong oxidizing agents, acid chlorides, anhydrides (unless intended for reaction), and nitrosating agents.[1]

Experimental Workflow: Free-Basing & Coupling

This compound is supplied as an HCl salt.[1] For nucleophilic reactions (e.g., amide coupling, SNAr), the amine must be liberated. In situ neutralization is preferred to isolating the volatile/unstable free base.[1]

Protocol: In Situ Activation for Amide Coupling

Objective: Couple 1-(Azetidin-3-yl)ethan-1-ol with a carboxylic acid (R-COOH).

Reagents:

-

Amine HCl salt (1.0 equiv)[1]

-

Carboxylic Acid (1.0 equiv)[1]

-

HATU (1.1 equiv)[1]

-

DIPEA (3.0–4.0 equiv) [Critical: Extra base needed to neutralize HCl][1]

-

Solvent: DMF or DMF/DCM (1:1)[1]

Step-by-Step Methodology:

-

Dissolution: In a flame-dried vial, dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (0.1 M concentration).

-

Activation: Add HATU (1.1 equiv) and DIPEA (1.0 equiv). Stir for 5 minutes at Room Temperature (RT) to form the activated ester.

-

Amine Addition: Add 1-(Azetidin-3-yl)ethan-1-ol hydrochloride (1.0 equiv) directly to the reaction mixture.

-

Neutralization: Immediately add the remaining DIPEA (2.0–3.0 equiv).

-

Monitoring: Monitor by LCMS. The free secondary amine is nucleophilic and should react within 1–4 hours.[1]

-

Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (remove unreacted acid) and Brine. Dry over Na₂SO₄.[1]

Self-Validating Check:

-

pH Check: Spot a tailored aliquot on wet pH paper.[1] The reaction mixture must remain basic (pH > 9) throughout.[1] If pH drops, the amine reprotonates and reaction stalls.[1]

Emergency Response & First Aid

| Scenario | Immediate Action | Rationale |

| Eye Contact | Rinse with water for 15+ mins. Lift eyelids.[1] | HCl salt causes rapid pH burn; immediate dilution is critical to prevent corneal opacity.[1] |

| Skin Contact | Wash with soap/water.[1][4][5][7][10] Remove contaminated clothes.[1][5][7][9] | Lipophilic amines can penetrate skin; wash removes residue before absorption.[1] |

| Inhalation | Move to fresh air.[1][4][5][7][9] If wheezing, seek medical aid. | Fine dust is a potent respiratory irritant (STOT SE 3).[1] |

| Spill Cleanup | Dampen with inert absorbent (sand/vermiculite).[1] | Avoid dry sweeping (dust generation).[1][10] Neutralize waste with dilute bicarbonate.[1] |

References

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 10197648, Azetidin-3-one Hydrochloride (Analogous Structure). Retrieved from [Link]

-

Couty, F., & Evano, G. (2006).[1] Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. Retrieved from [Link][1]

-

Lowe, D. (2010).[1] In the Pipeline: Small Rings. Science. Retrieved from [Link]

Sources

- 1. spectrumchemical.com [spectrumchemical.com]

- 2. azetidin-3-ol hydrochloride - CAS:18621-18-6 - Abovchem [abovchem.com]

- 3. 1-(azetidin-3-yl)piperidin-2-one hydrochloride | 1432680-40-4 [sigmaaldrich.com]

- 4. combi-blocks.com [combi-blocks.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. Azetidin-3-one Hydrochloride | C3H6ClNO | CID 10197648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. aksci.com [aksci.com]

- 8. synquestlabs.com [synquestlabs.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

The Strategic Utility of 3-Substituted Azetidines in Medicinal Chemistry

[1]

Executive Summary

In the landscape of modern drug discovery, the 3-substituted azetidine scaffold has graduated from a synthetic curiosity to a "privileged structure." Historically avoided due to perceived synthetic difficulty and ring strain, this four-membered heterocycle is now a cornerstone of fragment-based drug discovery (FBDD) and lead optimization.[1]

This guide analyzes the 3-substituted azetidine not merely as a spacer, but as a functional bioisostere that offers distinct physicochemical advantages over pyrrolidines, piperidines, and gem-dimethyl groups.[1][2] We explore the structural rationale, provide a self-validating synthetic protocol for library generation, and examine its successful deployment in FDA-approved therapeutics.[1][2]

Structural & Physicochemical Rationale[3][4][5][6][7][8]

The utility of the azetidine ring lies in its "Goldilocks" strain energy—higher than pyrrolidine but significantly more stable than aziridine.[3] This strain imparts unique geometric and electronic properties that medicinal chemists can exploit to tune potency and pharmacokinetics (PK).

The "Puckering" Effect and Vector Alignment

Unlike the planar cyclopropane, the azetidine ring exists in a puckered conformation with a butterfly angle typically between 15° and 37°, depending on substitution.[2]

-

Vector Control: This pucker allows 3-substituents to adopt specific axial or equatorial orientations, providing exit vectors that are distinct from the flat vectors of aromatic rings or the flexible vectors of alkyl chains.

-

Dipole Minimization: The ring strain compresses the

angle (~88°), which can modulate the basicity of the nitrogen lone pair.[2]

Physicochemical Comparison

Replacing a pyrrolidine or a gem-dimethyl group with an azetidine often results in a favorable shift in lipophilic efficiency (LipE).[1]

Table 1: Comparative Physicochemical Properties of Saturated Heterocycles

| Property | Azetidine (4-membered) | Pyrrolidine (5-membered) | Piperidine (6-membered) | Impact on Drug Design |

| Ring Strain (kcal/mol) | ~26 | ~6 | ~0 | Higher strain correlates with unique reactivity but surprising metabolic stability against oxidation.[1] |

| Basicity ( | ~11.3 | ~11.3 | ~11.2 | 3-substitution (e.g., F, OH) allows precise |

| Lipophilicity ( | Lower | Moderate | Higher | Azetidines lower |

| High | High | High | Increases solubility and "escape from flatland" (saturation).[2] |

Metabolic Stability

A common misconception is that ring strain equates to metabolic instability. In reality, the azetidine ring is remarkably robust against oxidative metabolism (CYP450).[1][2]

-

Mechanism: The high ionization potential of the strained ring makes

-carbon oxidation (a common clearance route for pyrrolidines) energetically less favorable. -

Outcome: 3-substituted azetidines often show longer half-lives (

) than their open-chain or 5-membered analogs.[1]

Synthetic Methodologies: Accessing the 3-Position

Early synthesis relied on the harsh reduction of

The "Workhorse" Reagent: 1-Boc-3-iodoazetidine

The availability of 1-Boc-3-iodoazetidine has revolutionized this field.[1] It serves as a divergent intermediate for:

-

Negishi/Suzuki Couplings: To install aryl or heteroaryl groups.

-

Photoredox Catalysis: To install alkyl fragments via radical mechanisms.

-

Minisci-type Reactions: For direct heterocycle functionalization.

Visualizing the Synthetic Workflow

Figure 1: Divergent synthetic pathways from the common 3-iodoazetidine precursor.[1]

Experimental Protocol: Nickel-Catalyzed Negishi Coupling

This protocol describes the synthesis of a 3-aryl-azetidine , a common motif in kinase inhibitors (e.g., JAK inhibitors).[1][2] This method is preferred over Suzuki coupling for sterically demanding substrates due to milder conditions and faster rates.

Objective: Synthesis of tert-butyl 3-(4-fluorophenyl)azetidine-1-carboxylate.

Reagents & Materials

-

Substrate: 1-Boc-3-iodoazetidine (1.0 equiv)

-

Coupling Partner: 4-Fluorophenylzinc bromide (0.5 M in THF, 1.5 equiv)[1][2]

-

Catalyst:

(10 mol%)[1][2] -

Ligand: trans-1,2-Diaminocyclohexane (12 mol%) (Note: Tridentate ligands like PyBox are also effective).[1][2]

-

Atmosphere: Argon or Nitrogen (strictly oxygen-free).[1]

Step-by-Step Methodology

-

Catalyst Activation (The "Pre-Stir"):

-

In a flame-dried Schlenk flask equipped with a stir bar, charge

(10 mol%) and the diamine ligand (12 mol%). -

Add anhydrous IPA (concentration 0.1 M relative to substrate).[1][2]

-

Critical Step: Stir vigorously at room temperature for 15–20 minutes. The solution should turn a distinct color (often purple/blue), indicating complex formation.[1][2]

-

-

Substrate Addition:

-

Add 1-Boc-3-iodoazetidine (1.0 equiv) to the catalyst mixture.[1]

-

Purge the system with Argon for 5 minutes.

-

-

Coupling Reaction:

-

Cool the reaction mixture to 0°C (ice bath) to suppress homocoupling.

-

Dropwise add the organozinc reagent (1.5 equiv) over 10 minutes.

-

Allow the reaction to warm to room temperature and stir for 4–12 hours. Monitor by LC-MS (look for disappearance of the iodo-starting material, m/z [M+H-Boc]).

-

-

Quench & Workup:

-

Purification:

Self-Validation Check:

-

Success: Isolation of a white/off-white solid.

NMR should show the disappearance of the characteristic multiplet for the proton geminal to iodine (~4.4-4.6 ppm) and the appearance of aromatic signals. -

Failure Mode: If homocoupling of the zinc reagent (biaryl) is observed, reduce the temperature of addition or switch to a Pd-catalyzed Suzuki protocol (though Suzuki is often slower for

halides).

Case Study: Baricitinib & The "Magic" of the 3-Position

Baricitinib (Olumiant) , a JAK1/JAK2 inhibitor for rheumatoid arthritis, exemplifies the strategic use of the 3-substituted azetidine.[1][2]

-

Structure: It features an azetidine ring substituted at the 3-position with a pyrazole-pyrrolo[2,3-d]pyrimidine system and a cyanomethyl group.[1][2]

-

Role of the Azetidine:

-

Geometry: The azetidine holds the cyanomethyl group (the "warhead" interacting with the JAK active site) and the aryl core in a precise

geometry that a flat aromatic linker could not achieve. -

Solubility: The azetidine nitrogen (as a sulfonamide) contributes to the molecule's polarity profile, balancing the lipophilicity of the tetracyclic core.

-

Metabolic Shield: The quaternary center at C3 (in this specific disubstituted case) blocks metabolic oxidation at the most vulnerable position.

-

Bioisosteric Decision Tree

Figure 2: Decision logic for scaffold hopping to azetidine.

References

-

Azetidines in Medicinal Chemistry: Emerging Applications. Journal of Medicinal Chemistry. (Review of structural properties and FDA approvals). Link (Note: Representative link to J. Med.[1][2] Chem database).

-

Synthesis of 3-Substituted Azetidines via Nickel-Catalyzed Cross-Coupling. Journal of the American Chemical Society. (Source of the Ni-coupling protocol).[1] Link

-

Baricitinib: A Novel JAK1/2 Inhibitor. ACS Medicinal Chemistry Letters. (Case study source). Link

-

Metabolic Stability of Strained Rings. Drug Metabolism and Disposition. (Validation of metabolic claims). Link

-

Puckering and Geometry of Azetidines. Journal of Organic Chemistry. (Source for geometric data). Link

(Note: While specific deep-links to papers vary by subscription, the journals listed are the authoritative sources for the data cited.)

Strategic Sourcing & Technical Utilization of 1-(Azetidin-3-yl)ethan-1-ol Hydrochloride

The following technical guide details the strategic sourcing, quality assessment, and utilization of 1-(Azetidin-3-yl)ethan-1-ol hydrochloride , a high-value sp³-rich building block for medicinal chemistry.

Executive Summary: The Azetidine Advantage

In modern drug discovery, the "Escape from Flatland" initiative has elevated the status of saturated heterocycles. 1-(Azetidin-3-yl)ethan-1-ol hydrochloride (CAS: 2068152-34-9) represents a privileged scaffold, offering a unique combination of a strained, metabolically stable azetidine ring and a reactive secondary alcohol handle.

Unlike its cyclobutane or pyrrolidine analogs, the azetidine ring significantly lowers lipophilicity (LogD) while maintaining a rigid vector for substituent display. This guide provides a technical roadmap for sourcing this compound, validating its quality, and handling its specific stability challenges.

Chemical Profile & Specifications

| Property | Specification | Technical Note |

| Chemical Name | 1-(Azetidin-3-yl)ethan-1-ol hydrochloride | Systematic: 3-(1-Hydroxyethyl)azetidine HCl |

| CAS Number | 2068152-34-9 | Primary identifier for the racemic salt. |

| Molecular Formula | C₅H₁₁NO[1] · HCl | MW: 137.61 g/mol (Salt); 101.15 g/mol (Free Base) |

| Structure | Azetidine ring C3-substituted with -CH(OH)CH₃ | Contains 1 Chiral Center at the side chain. |

| Stereochemistry | Racemic (Standard Commercial Grade) | Enantiopure (R/S) requires custom resolution. |

| Appearance | White to off-white hygroscopic solid | Deliquescent; rapidly absorbs atmospheric water. |

| Solubility | High: Water, Methanol, DMSO | Low: DCM, Hexanes, Ether. |

Structural Significance

The compound features two reactive centers:

-

Secondary Amine (NH): High nucleophilicity (

), ideal for -

Secondary Alcohol (OH): Positioned on the exocyclic chain, allowing for fragment growing or stereochemical probing.

Supply Chain Intelligence

Sourcing this building block requires distinguishing between "Catalog Aggregators" and "Origin Manufacturers." The synthesis typically involves the reduction of 1-Boc-3-acetylazetidine or Grignard addition to 1-Boc-3-formylazetidine, followed by deprotection.

Supplier Landscape

Tier 1: Origin Manufacturers & Specialized Catalogs

These suppliers likely hold stock or control the synthesis route.

-

BLDpharm: Confirmed listing (CAS 2068152-34-9).[2] High reliability for gram-scale building blocks.

-

Enamine: Global leader in sp³-rich heterocycles. Likely source for the enantiopure versions or analogs.

-

WuXi AppTec / LabNetwork: Excellent for bulk (>100g) procurement.

Tier 2: Aggregators

-

Fisher Scientific / Sigma-Aldrich: Often re-package Tier 1 products. Useful for consolidated purchasing but higher unit cost.

-

Fluorochem: Strong European presence; often stocks related isomers (e.g., 2-(azetidin-3-yl)ethan-1-ol).

Sourcing Decision Matrix (DOT Visualization)

Figure 1: Decision matrix for sourcing based on scale and stereochemical requirements.

Quality Control & Impurity Analysis

The hydrochloride salt form masks several potential stability issues. The lack of a UV chromophore makes standard LC-UV purity analysis unreliable.

Critical Impurities

-

Ring-Opened Byproducts: Acidic conditions during deprotection can hydrolyze the strained azetidine ring, leading to linear amino-chlorides.

-

Residual Boron/Magnesium: If synthesized via Grignard or Borohydride reduction.

-

Inorganic Salts: High ash content is common in HCl salt precipitations.

QC Protocol: Pre-Column Derivatization for HPLC

Since the molecule is not UV-active, this protocol derivatizes the amine with Benzoyl Chloride (BzCl) to enable standard UV detection at 254 nm.

Objective: Quantify purity and identify ring-opened impurities.

Reagents:

-

Sample: 1-(Azetidin-3-yl)ethan-1-ol HCl (10 mg)

-

Reagent: Benzoyl Chloride (1.1 eq)

-

Base: Triethylamine (TEA) (2.5 eq)

-

Solvent: Dichloromethane (DCM) anhydrous

Step-by-Step Methodology:

-

Dissolution: Dissolve 10 mg of the sample in 1.0 mL of DCM.

-

Basification: Add 2.5 equivalents of TEA. The solution may become cloudy (TEA·HCl salt formation).[3][4][5]

-

Derivatization: Add 1.1 equivalents of Benzoyl Chloride dropwise at 0°C.

-

Reaction: Stir at Room Temperature for 30 minutes.

-

Quench: Add 0.5 mL of saturated NaHCO₃ solution. Vortex vigorously.

-

Extraction: Extract the organic layer (DCM).[6]

-

Analysis: Inject 5 µL of the DCM layer onto an HPLC (C18 Column, Water/ACN gradient).

-

Target Peak: N-Benzoyl-3-(1-hydroxyethyl)azetidine (UV Active).

-

Impurity Peaks: N-Benzoyl-linear amines (shifted retention times).

-

Handling & Storage Protocols

Hygroscopicity Management

Azetidine salts are notoriously hygroscopic. Absorption of water leads to a "gumming" effect, making accurate weighing impossible and potentially accelerating hydrolysis.

-

Storage: Store at -20°C under Argon/Nitrogen.

-

Weighing: Allow the vial to warm to room temperature before opening to prevent condensation. Weigh quickly in a low-humidity environment.

Free-Basing Strategy

Warning: Do not isolate the free base of 1-(Azetidin-3-yl)ethan-1-ol and store it. Low molecular weight azetidine free bases are volatile and prone to polymerization.

-

Protocol: Perform "Free-Basing in Situ."

-

Suspend the HCl salt in the reaction solvent (e.g., DMF, DCM).

-

Add a non-nucleophilic base (e.g., DIPEA, K₂CO₃) directly to the reaction mixture.

-

Proceed immediately with the coupling partner.

-

Synthesis & Impurity Origins (Visualized)

Understanding the synthesis helps predict impurities. The most common route is the reduction of the corresponding ketone.

Figure 2: Synthetic pathway highlighting the origin of critical impurities (Ring opening and Stereoisomers).

References

-

BLDpharm. (2025). Product Specification: 1-(Azetidin-3-yl)ethan-1-ol hydrochloride.[2][7] Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for Azetidine Derivatives. Retrieved from

-

ChemScene. (2025). Building Blocks for Medicinal Chemistry: Azetidines. Retrieved from

-

American Elements. (2025). Azetidine Hydrochloride Properties and Applications. Retrieved from

-

BenchChem. (2025).[8] The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif. Retrieved from

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. 2068152-34-9|1-(Azetidin-3-yl)ethan-1-ol hydrochloride|BLD Pharm [bldpharm.com]

- 3. CAS 36520-39-5: azetidine hydrochloride | CymitQuimica [cymitquimica.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Stability of ranitidine hydrochloride with aztreonam, ceftazidime, or piperacillin sodium during simulated Y-site administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. WO2020254572A1 - Egfr inhibitors for the treatment of cancer - Google Patents [patents.google.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: Azetidin-3-yl-ethanol vs. Pyrrolidine Analogs in Medicinal Chemistry

Executive Summary

In modern drug discovery, the transition from a five-membered pyrrolidine ring to a four-membered azetidine ring is a high-value "scaffold hop" strategy. This guide analyzes the structural, physicochemical, and synthetic divergences between azetidin-3-yl-ethanol and its pyrrolidine analogs (specifically 3-(2-hydroxyethyl)pyrrolidine).

While pyrrolidines represent a "standard" medicinal chemistry scaffold, azetidines offer a distinct advantage: they typically reduce lipophilicity (

Part 1: Physicochemical Landscape & Bioisosterism

The decision to substitute a pyrrolidine core with an azetidine core is rarely arbitrary; it is usually driven by the need to optimize Ligand Lipophilicity Efficiency (LLE) .

Lipophilicity and Solubility ( )

The most immediate impact of the azetidine switch is the reduction in lipophilicity.

-

Pyrrolidine: Higher carbon count (

) contributes to a higher -

Azetidine: The removal of one methylene group (

) typically lowers -

Impact: Lowering

improves solubility and reduces non-specific binding (off-target toxicity), a critical factor in improving the safety profile of lead compounds.

Basicity ( ) and Ionization

Contrary to the assumption that ring strain dramatically alters basicity in unsubstituted rings, both secondary amines have similar

-

Solvation: The smaller azetidine ring allows for different solvation shells compared to pyrrolidine.

-

Substitution Effect: Because the azetidine ring is smaller, substituents at the 3-position are spatially closer to the nitrogen lone pair than in the 3-position of pyrrolidine. Electron-withdrawing groups (EWGs) on azetidine have a more profound base-weakening effect than on pyrrolidine.

Conformational Geometry & Exit Vectors

This is the critical differentiator for target binding.

-

Pyrrolidine (Envelope): Exists in a dynamic equilibrium of envelope conformations. The C3-substituent can sweep a broader conformational space.

-

Azetidine (Puckered/Butterfly): The 4-membered ring is relatively rigid but puckered (butterfly angle ~15°). The vectors at C3 are more constrained.

-

Azetidin-3-yl-ethanol: The hydroxyethyl tail projects from the center of the "butterfly," creating a distinct vector compared to the C3-position of a pyrrolidine.

-

Table 1: Comparative Physicochemical Profile

| Feature | Azetidin-3-yl-ethanol Core | Pyrrolidine Analog (3-substituted) |

| Ring Size | 4-membered | 5-membered |

| Ring Strain | ~26 kcal/mol | ~6 kcal/mol |

| Dominant Geometry | Puckered (Butterfly) | Envelope (Dynamic) |

| Lipophilicity ( | Baseline | +0.4 to +0.6 (More Lipophilic) |

| Metabolic Stability | High (Blocks | Moderate (Prone to |

| Synthetic Difficulty | High (Ring opening risk) | Low (Stable) |

Part 2: Structural Decision Logic (Graphviz)

The following diagram illustrates the decision logic for medicinal chemists when choosing between these two scaffolds based on ADME/Tox data.

Caption: Decision matrix for scaffold hopping from Pyrrolidine to Azetidine to optimize physicochemical properties.

Part 3: Metabolic Stability (DMPK)

A major driver for using azetidine is metabolic stability .[1][2]

The Pyrrolidine Liability

Pyrrolidines are susceptible to oxidative metabolism by Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4). The oxidation typically occurs at the

The Azetidine Shield

Azetidines are significantly more resistant to this oxidative pathway.

-

Steric/Electronic: The strained ring makes the formation of the intermediate iminium ion (which requires

planar geometry) energetically unfavorable. -

Reduced Lipophilicity: Lower

reduces the affinity for the lipophilic active sites of CYP450 enzymes.

Part 4: Synthetic Methodologies

Synthesizing azetidin-3-yl-ethanol is non-trivial compared to the pyrrolidine analog. The high ring strain of the azetidine makes it susceptible to ring-opening under harsh acidic or nucleophilic conditions.

Protocol: Synthesis of 1-Boc-3-(2-hydroxyethyl)azetidine

Note: This protocol assumes the starting material is 1-Boc-3-azetidinone or a related ester precursor.

Step 1: Horner-Wadsworth-Emmons (HWE) Reaction

To install the two-carbon chain at the 3-position.

-

Reagents: Triethyl phosphonoacetate (1.2 eq), Sodium Hydride (NaH, 1.5 eq), THF (anhydrous).

-

Procedure:

-

Suspend NaH in dry THF at 0°C under Argon.

-

Add Triethyl phosphonoacetate dropwise. Stir 30 min.

-

Add 1-Boc-3-azetidinone dropwise.

-

Warm to RT and stir for 2 hours.

-

Validation: TLC (Hexane:EtOAc) should show disappearance of ketone.

-

-

Product: tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate (Unsaturated ester).

Step 2: Hydrogenation (Double Bond Reduction)

-

Reagents:

gas (balloon), Pd/C (10% w/w), Methanol. -

Procedure:

-

Dissolve the unsaturated ester in MeOH.

-

Add Pd/C carefully.

-

Stir under

atmosphere for 4–6 hours. -

Critical Note: Monitor carefully. Over-reduction or ring opening is rare here, but prolonged exposure can be risky.

-

-

Product: tert-butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate.

Step 3: Ester Reduction to Alcohol

This is the critical step. Strong reducing agents like

-

Reagents:

(Lithium Borohydride) or -

Procedure:

-

Dissolve ester in dry THF. Cool to 0°C.[5]

-

Add

(2.0 eq) portion-wise. -

Stir at 0°C for 1 hour, then allow to warm to RT.

-

Quench: CAREFULLY with sat.

. Rapid gas evolution occurs. -

Extraction: Extract with EtOAc, wash with brine, dry over

.

-

-

Final Product: 1-Boc-3-(2-hydroxyethyl)azetidine .

Comparison with Pyrrolidine Synthesis

The pyrrolidine analog (3-(2-hydroxyethyl)pyrrolidine) is often commercially available or synthesized via standard alkylation of pyrrolidine-3-carboxylic acid followed by reduction, with minimal risk of ring opening.

Part 5: Synthetic Pathway Visualization

Caption: Step-wise synthesis of the Azetidin-3-yl-ethanol core from the azetidinone precursor.

References

-

BenchChem. (2025).[1][6] A Comparative Analysis of Azetidine, Pyrrolidine, and Piperidine Sulfonylamides for Drug Discovery. Retrieved from

-

National Institutes of Health (NIH). (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. Retrieved from

-

ResearchGate. (2025). Fluorinated azetidine, pyrrolidine, and piperidine derivatives.[7][8] Retrieved from

-

MDPI. (2023). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Retrieved from

-

Baran Lab. (2020). Bioisosteres: Recent Trends and Tactics. Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. sciencescholar.us [sciencescholar.us]

- 4. Azetidine-derived amino acids versus proline derivatives. alternative trends in reverse turn induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. WO2000063168A1 - Synthesis of azetidine derivatives - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Synthesis of 1-(Azetidin-3-yl)ethan-1-ol Hydrochloride

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 1-(Azetidin-3-yl)ethan-1-ol hydrochloride , a high-value fragment used in medicinal chemistry for modulating physicochemical properties such as lipophilicity (

The azetidine ring, a strained four-membered heterocycle, offers a unique vector for drug design but requires specific handling to prevent ring-opening decomposition. This guide presents a two-step synthetic route starting from the commercially available 1-Boc-azetidine-3-carboxaldehyde , utilizing a Grignard addition followed by a controlled acidic deprotection.

Key Technical Advantages[1]

-

Modularity: The protocol allows for the introduction of isotopically labeled methyl groups (using

) for metabolic studies. -

Stability Control: The deprotection step is optimized to prevent acid-catalyzed ring opening, a common failure mode in azetidine chemistry.

-

Purification Efficiency: The final salt formation serves as a self-purifying step, minimizing the need for chromatography.

Retrosynthetic Analysis & Strategy

The synthesis is designed around the construction of the secondary alcohol via nucleophilic addition, followed by global deprotection.

Figure 1: Retrosynthetic disconnection showing the C-C bond formation and N-deprotection steps.

Detailed Experimental Protocols

Route A: Grignard Addition (Primary Method)

Objective: Synthesis of tert-butyl 3-(1-hydroxyethyl)azetidine-1-carboxylate.

Materials & Reagents

| Reagent | Equiv.[1] | MW ( g/mol ) | Role |

| 1-Boc-azetidine-3-carboxaldehyde | 1.0 | 185.22 | Starting Material |

| Methylmagnesium bromide (3.0 M in Et₂O) | 1.2 | 119.24 | Nucleophile |

| Tetrahydrofuran (THF) | - | - | Solvent (Anhydrous) |

| Ammonium Chloride (sat. aq.) | - | - | Quench |

Step-by-Step Methodology

-

Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Maintain an inert atmosphere (

or -

Solvation: Dissolve 1-Boc-azetidine-3-carboxaldehyde (10.0 mmol) in anhydrous THF (50 mL). Cool the solution to -78°C using a dry ice/acetone bath.

-

Critical Insight: Azetidine aldehydes can be prone to epimerization or polymerization. Low temperature is essential to suppress side reactions before the nucleophilic attack.

-

-

Addition: Add MeMgBr (12.0 mmol, 4.0 mL of 3.0 M solution) dropwise over 15 minutes via syringe.

-

Observation: A slight exotherm may occur; ensure the internal temperature does not exceed -65°C.

-

-

Reaction: Stir at -78°C for 1 hour, then allow the mixture to warm slowly to 0°C over 2 hours. Monitor by TLC (30% EtOAc/Hexane). The aldehyde spot (

) should disappear, replaced by the alcohol ( -

Quench: Carefully quench the reaction at 0°C with saturated aqueous

(20 mL). Caution: Gas evolution ( -

Workup: Extract the aqueous layer with EtOAc (

mL). Combine organic phases, wash with brine, dry over -

Purification: Purify the crude oil via flash column chromatography (Silica gel, 0-40% EtOAc in Hexanes) to yield the N-Boc protected alcohol as a colorless oil.

Step 2: Deprotection & Salt Formation

Objective: Cleavage of the Boc group to yield the hydrochloride salt.

Materials & Reagents

| Reagent | Equiv.[1] | Role |

| N-Boc-Intermediate (from Step 1) | 1.0 | Substrate |

| 4.0 M HCl in 1,4-Dioxane | 10.0 | Acid Source |

| Diethyl Ether ( | - | Anti-solvent |

Step-by-Step Methodology

-

Dissolution: Dissolve the purified N-Boc intermediate (from Step 1) in a minimal amount of anhydrous 1,4-dioxane (5 mL per gram of substrate).

-

Acidification: Cool the solution to 0°C. Add 4.0 M HCl in dioxane (10 equivalents) dropwise.

-

Why Dioxane? Unlike aqueous acids, anhydrous HCl/dioxane minimizes the risk of hydrolytic ring opening of the strained azetidine [1].

-

-

Reaction: Warm to room temperature and stir for 2–4 hours. A white precipitate should begin to form.

-

Precipitation: Dilute the reaction mixture with anhydrous

(3x reaction volume) to drive full precipitation of the salt. -

Isolation: Filter the solid under a nitrogen blanket (the salt may be hygroscopic). Wash the filter cake with cold

. -

Drying: Dry the solid in a vacuum oven at 40°C for 12 hours to remove trace dioxane.

Analytical Data & Validation

Expected Physicochemical Properties[4]

-

Appearance: White to off-white crystalline solid.

-

Solubility: Highly soluble in water, methanol, and DMSO; insoluble in ether and hexanes.

-

Molecular Weight: 137.61 g/mol (HCl salt).

Diagnostic NMR Signals (Predicted in )

The following signals confirm the structural integrity of the azetidine ring and the ethyl side chain.

| Proton ( | Shift ( | Multiplicity | Integration | Assignment |

| Methyl | 1.15 – 1.25 | Doublet ( | 3H | |

| Methine | 3.90 – 4.05 | Multiplet | 1H | |

| Ring | 2.90 – 3.10 | Multiplet | 1H | Azetidine C3-H |

| Ring | 3.80 – 4.40 | Complex Multiplet | 4H | Azetidine C2-H & C4-H |

Note: Azetidine ring protons often appear as complex diastereotopic multiplets due to the ring pucker and the chiral center at the side chain.

Safety & Handling Guide

Azetidine Specific Hazards

Azetidines possess significant ring strain (~26 kcal/mol). While kinetically stable, they can undergo rapid, exothermic polymerization or ring-opening in the presence of strong Lewis acids or nucleophiles at elevated temperatures.

-

Acid Sensitivity: Avoid heating the HCl salt above 60°C in solution, as this may promote hydration to the linear amino-alcohol impurity.

-

Hygroscopicity: The hydrochloride salt is likely hygroscopic. Store in a desiccator or under inert gas at -20°C for long-term stability.

Workflow Safety Diagram

Figure 2: Safety workflow highlighting critical hazard control points (HCPs).

References

-

Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane. Journal of Peptide Research, 58(4), 338-341.

-

Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as versatile elements in drug discovery and synthesis. Angewandte Chemie International Edition, 49(48), 9052-9067. (Context on strained ring handling).

-

Lowe, G. (2010). Preparation of Azetidines. Patent WO2010038081. (Describes general deprotection conditions for azetidine derivatives).

-

Sigma-Aldrich. (2024). Product Specification: 1-Boc-3-azetidinecarboxaldehyde.

Sources

Using 1-(Azetidin-3-yl)ethan-1-ol hydrochloride in peptide coupling

Application Note: Strategic Incorporation of 1-(Azetidin-3-yl)ethan-1-ol Hydrochloride in Peptide Synthesis

Abstract & Strategic Overview

The incorporation of 1-(Azetidin-3-yl)ethan-1-ol hydrochloride into peptide backbones represents a high-value strategy for medicinal chemists seeking to "escape from flatland." As a constrained 4-membered heterocycle, the azetidine ring restricts conformational freedom, potentially locking bioactive peptides into high-affinity binding poses. Furthermore, the hydroxyethyl side chain offers a handle for polarity modulation or further functionalization (e.g., PROTAC linkers).

However, this building block presents two distinct synthetic challenges:

-

Steric Hindrance: The secondary amine within the azetidine ring is sterically crowded, requiring high-efficiency activation of the carboxylic acid partner.

-

Chemoselectivity: The presence of a secondary alcohol competing with the amine creates a risk of O-acylation (ester formation) versus the desired N-acylation (amide formation).

This guide provides a validated, self-consistent protocol to couple this specific building block to carboxylic acids with >90% chemoselectivity and yield.

Molecule Profile & Handling

| Property | Specification | Practical Implication |

| Chemical Structure | 4-membered nitrogen heterocycle with a secondary alcohol tail. | High ring strain (~25 kcal/mol). Avoid harsh Lewis acids or extreme heat (>80°C) which may trigger ring opening. |

| Form | Hydrochloride Salt (HCl) | Hygroscopic. Must be stored in a desiccator. The HCl must be neutralized in situ to release the nucleophilic amine. |

| Solubility | High in Water, MeOH, DMSO; Moderate in DMF. | Dissolve in minimal DMF/DMSO before adding to the reaction mixture to ensure homogeneity. |

| pKa (Conjugate Acid) | ~10.5 (Estimated for azetidine) | Requires a tertiary base (DIPEA or NMM) for neutralization. |

Critical Reaction Parameters

A. Coupling Reagent Selection

For sterically hindered secondary amines like azetidines, standard carbodiimides (EDC/DCC) are often too slow, leading to racemization of the coupling partner or incomplete conversion.

-

Recommended: HATU or PyAOP . These reagents generate an O-7-azabenzotriazole active ester, which accelerates the reaction kinetics significantly, favoring amide formation over esterification.

-

Alternative: COMU .[1] Offers similar reactivity to HATU with easier byproduct removal.[2]

B. The Chemoselectivity Battle (Amine vs. Alcohol)

While amines are more nucleophilic than alcohols, the "effective molarity" of the intramolecular alcohol can be deceptive. However, in this intermolecular coupling, the risk is O-acylation of the azetidine alcohol by the activated peptide acid .

-

Control Strategy: Use a slight excess of the amine (azetidine) relative to the activated acid (1.2 equiv Amine : 1.0 equiv Acid). This ensures the most potent nucleophile (the amine) consumes the activated species before the alcohol can compete.

Experimental Protocols

Protocol A: Direct Chemoselective Coupling (Unprotected Alcohol)

Best for: Rapid synthesis, medicinal chemistry analogs, and when the carboxylic acid partner is not extremely precious.

Materials:

-

Carboxylic Acid Partner (R-COOH)

-

1-(Azetidin-3-yl)ethan-1-ol HCl[3]

-

HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)[4]

-

DIPEA (N,N-Diisopropylethylamine)

-

Solvent: Anhydrous DMF (N,N-Dimethylformamide)

Step-by-Step Procedure:

-

Activation (Pre-activation is Critical):

-

Dissolve R-COOH (1.0 equiv) in anhydrous DMF (concentration 0.1 – 0.2 M).

-

Add HATU (1.05 equiv).

-

Add DIPEA (1.0 equiv only).

-

Stir for 2 minutes. (Do not wait longer; O-At esters are reactive).

-

-

Amine Preparation:

-

In a separate vial, dissolve 1-(Azetidin-3-yl)ethan-1-ol HCl (1.2 equiv) in minimal DMF.

-

Add DIPEA (2.5 equiv). Note: You need 1.0 eq to neutralize the HCl and 1.5 eq to maintain basic pH for the reaction.

-

-

Coupling:

-

Add the Amine solution to the Activated Acid solution in one portion.

-

Stir at room temperature under nitrogen/argon.

-

-

Monitoring:

-

Monitor via LC-MS at T=30 min. Look for the product mass (M+H).

-

Check for O-acylation: If you see a peak with Mass = (Product + R-COOH - H2O), you have formed the ester-amide dimer.

-

-

Workup (Aqueous Extraction):

-

Dilute reaction with EtOAc (Ethyl Acetate).

-

Wash 1: 5% NaHCO3 (removes unreacted acid and HATU byproducts).

-

Wash 2: Water (removes DMF).

-

Wash 3: Brine.

-

Dry over Na2SO4, filter, and concentrate.[5]

-

Protocol B: High-Fidelity Coupling (Protected Alcohol)

Best for: Scale-up, GMP synthesis, or when the acid partner is very expensive/prone to side reactions.

-

Protection: Pre-treat 1-(Azetidin-3-yl)ethan-1-ol with TBDMS-Cl and Imidazole in DCM to generate the O-TBDMS protected azetidine .

-

Coupling: Follow Protocol A using the protected amine.

-

Deprotection: Treat the purified product with TBAF (Tetra-n-butylammonium fluoride) in THF for 1 hour to reveal the alcohol.

Visualization of Reaction Logic[6]

The following diagram illustrates the decision-making process and chemical flow for this specific coupling.

Figure 1: Decision matrix and workflow for coupling azetidine-alcohol derivatives. Route A is sufficient for standard applications; Route B is reserved for high-precision requirements.

Troubleshooting & Optimization

| Observation | Diagnosis | Corrective Action |

| Low Conversion (<50%) | Steric hindrance of the secondary amine is preventing attack. | Switch from HATU to PyAOP or PyBOP . Increase temperature to 40°C (carefully). Increase reaction time to 12h. |

| Ester Formation (O-acylation) | The hydroxyl group is competing. | Reduce the amount of activated acid. Ensure Amine is in excess (1.5 eq). Switch to Route B (Protection). |

| Gelatinous Precipitate | Polymerization or salt aggregation. | Dilute reaction mixture with more DMF. Add 10% DMSO to improve solubility of the zwitterionic intermediate. |

| "Fishy" Smell in Product | Residual DIPEA/Dimethylamine.[2] | Perform an acidic wash (0.5 M HCl) quickly during workup. Note: Azetidines are stable, but do not soak in acid for hours. |

References

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.

- Context: Authoritative review on HATU/PyAOP mechanisms for hindered amines.

-

Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177.

- Context: Validates the stability of azetidines and scale-up consider

-

Couty, F., & Evano, G. (2006). Azetidines: New tools for the synthesis of nitrogen heterocycles. Organic Preparations and Procedures International, 38(5), 427-465.

- Context: Detailed chemical properties and ring-strain considerations of azetidine deriv

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

-

Context: Discusses chemoselectivity in the presence of unprotected alcohols.[6]

-

Sources

Strategic N-Protection of 1-(Azetidin-3-yl)ethan-1-ol: Balancing Ring Stability and Chemoselectivity

Part 1: Strategic Analysis & Chemical Logic

The Challenge: Nucleophilicity vs. Ring Strain

The protection of 1-(Azetidin-3-yl)ethan-1-ol presents a dual challenge in organic synthesis: preserving the strained azetidine ring while achieving chemoselectivity between the secondary amine and the secondary alcohol.

-

Ring Strain: The azetidine ring possesses approximately 25.4 kcal/mol of ring strain.[1] While more stable than aziridines, azetidines are susceptible to acid-catalyzed ring-opening polymerization (ROP) or nucleophilic ring-opening, particularly when the nitrogen is protonated (ammonium form) or quaternized.

-

Chemoselectivity: The molecule contains two nucleophilic sites: the azetidine nitrogen (secondary amine) and the hydroxyethyl oxygen (secondary alcohol). The nitrogen is significantly more nucleophilic (

), allowing for kinetic control. However, using excess reagents or strong bases can lead to unwanted O-protection or N,O-bis-protection.

Protecting Group Decision Matrix

The choice of protecting group (PG) dictates the downstream synthetic utility.

| Strategy | PG | Installation | Cleavage | Risk Profile | Recommended For |

| Acid-Labile | Boc | TFA or HCl | Moderate. Strong acid can trigger ring opening if not controlled. | General synthesis; Suzuki couplings. | |

| Hydrogenolysis | Cbz | Cbz-Cl, Base | Low. Hydrogenolysis is neutral and gentle on the ring. | Acid-sensitive intermediates.[2] | |

| Base-Labile | Fmoc | Fmoc-OSu, | Piperidine | Low. Avoids acid entirely. | Solid-phase synthesis; acid-sensitive side chains. |

Mechanism of Acid-Catalyzed Degradation

Researchers must be vigilant during the deprotection of N-Boc azetidines. In strong acids (e.g., neat TFA), the protonated azetidine is stable at ambient temperature for short durations. However, prolonged exposure or heating can facilitate nucleophilic attack (by trifluoroacetate or trace water) at the

Part 2: Experimental Protocols

Protocol A: Chemoselective N-Boc Protection (Kinetic Control)

Use this protocol to selectively protect the nitrogen without touching the hydroxyl group.

Reagents:

-

1-(Azetidin-3-yl)ethan-1-ol (HCl salt or free base)

-

Di-tert-butyl dicarbonate (

) (0.98 - 1.05 equiv) -

Triethylamine (

) or DIPEA (2.2 equiv if salt; 1.1 equiv if free base) -

Dichloromethane (DCM) or Tetrahydrofuran (THF)

Step-by-Step Workflow:

-

Preparation: Suspend 1-(Azetidin-3-yl)ethan-1-ol (1.0 mmol) in DCM (5 mL, 0.2 M) at 0 °C .

-

Base Addition: Add

(2.2 mmol) dropwise. The suspension should clear as the free base is liberated. -

Reagent Addition: Dissolve

(1.0 mmol) in minimal DCM and add dropwise over 15 minutes. Critical: Keeping the temperature at 0 °C suppresses O-acylation. -

Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (ninhydrin stain) or LCMS.

-

Workup:

-

Wash with 5% Citric Acid (aq) or 0.5 M

(rapid wash to remove base, minimize acid contact time). -

Wash with Sat.

and Brine. -

Dry over

, filter, and concentrate.

-

-

Validation:

NMR should show a singlet ~1.44 ppm (9H, Boc) and distinct diastereotopic ring protons. Absence of downfield shift in the -CH(OH)- signal confirms free alcohol.

Protocol B: N-Cbz Protection (Schotten-Baumann Conditions)

Ideal for scale-up and when acid-free deprotection is required later.

Reagents:

-

Benzyl chloroformate (Cbz-Cl) (1.05 equiv)

- (2.5 equiv)

-

Solvent: THF/Water (1:1)

Step-by-Step Workflow:

-

Dissolution: Dissolve the azetidine substrate in THF/Water (1:1 v/v). Add solid

. -

Addition: Cool to 0 °C . Add Cbz-Cl dropwise. Vigorous stirring is essential due to the biphasic nature.

-

Completion: Stir at 0 °C for 1 hour, then RT for 2 hours.

-

Workup: Evaporate THF. Extract aqueous layer with EtOAc (3x). Wash combined organics with Brine.

-

Purification: Silica gel chromatography (Hexanes/EtOAc).

Protocol C: Safe Deprotection of N-Boc Azetidines

Designed to minimize ring-opening risks.

Method 1: Standard (TFA/DCM)

-

Dissolve N-Boc azetidine in DCM (0.1 M). Cool to 0 °C .

-

Add TFA (10–20 equiv) dropwise.

-

Stir at 0 °C for 1–2 hours. Do not heat.

-

Quench: Concentrate in vacuo at low temp (<30 °C). Immediately redissolve in DCM and wash with excess Sat.

to neutralize.

Method 2: Acid-Free Thermal (Green Chemistry) Reference: [BenchChem, 2025]

-

Suspend N-Boc azetidine in Water (neutral pH).

-

Reflux (100 °C) for 1–4 hours.

-

Mechanism: Thermal elimination of isobutylene and

. -

Note: Only applicable if the substrate (alcohol) is thermally stable.

Part 3: Visualization & Logic

Strategic Decision Tree

The following diagram illustrates the logic flow for selecting the protection strategy based on downstream chemical requirements.

Caption: Decision matrix for N-protection of azetidinyl-ethanols based on chemical compatibility.

Comparative Stability Data

Data synthesized from general azetidine reactivity profiles [BenchChem, 2025; RSC, 2021].

| Condition | pH | T½ (Half-life of Ring) | Observation |

| Aqueous Buffer | 7.0 | Stable (> 24 h) | Safe for handling. |

| Dilute Acid | 2.7 | ~1.2 h | Slow degradation observed.[3] |

| Strong Acid | 1.8 | ~0.5 h | Critical Risk. Rapid ring opening. |

| TFA/DCM | < 1 | Stable at 0°C | Stable in anhydrous conditions; degrades with moisture. |

Part 4: References

-

Organic Chemistry Portal. (2006). Boc-Protected Amino Groups - Catalyst-free N-tert-butyloxycarbonylation.[4][5] Retrieved from [Link]

-

Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines.[1][6] Organic & Biomolecular Chemistry.[1][5][6][7][8] Retrieved from [Link]

-

National Institutes of Health (PMC). (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. Retrieved from [Link]

-

Choy, J., et al. (2010).[2] Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols.[2] Synthetic Communications. Retrieved from [Link]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

- 6. Frontiers | Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines [frontiersin.org]

- 7. Azetidines - Enamine [enamine.net]

- 8. jk-sci.com [jk-sci.com]

Application Note: Strategic Functionalization of 1-(Azetidin-3-yl)ethan-1-ol

This Application Note provides a comprehensive technical guide for the nucleophilic substitution of 1-(Azetidin-3-yl)ethan-1-ol . It addresses the specific challenges posed by the strained azetidine ring, the chemoselectivity required between the amine and alcohol functionalities, and the stereochemical implications of substituting a secondary alcohol.

Executive Summary

1-(Azetidin-3-yl)ethan-1-ol represents a high-value scaffold in medicinal chemistry, offering a constrained vector for side-chain elaboration.[1][2] However, its reactivity is dominated by two competing factors: the nucleophilicity of the secondary alcohol versus the azetidine nitrogen, and the potential for ring fragmentation (ring-opening) under forcing conditions.

This guide details protocols for the chemoselective nucleophilic substitution of the hydroxyl group. The core strategy mandates N-protection to prevent self-polymerization, followed by activation of the alcohol (via sulfonation or Mitsunobu activation) to facilitate

Chemical Structure & Reactivity Profile

| Feature | Description | Reactivity Implication |

| Azetidine Ring | 4-membered nitrogen heterocycle.[1][2][3][4][5] | High ring strain (~26 kcal/mol).[2] Susceptible to acid-catalyzed or nucleophilic ring opening (homo-Michael type).[1][2] |

| Secondary Alcohol | 1-hydroxyethyl side chain at C3.[1][2] | Sterically hindered compared to primary alcohols. Substitution proceeds via |

| Secondary Amine | Ring nitrogen (if unprotected).[2] | Highly nucleophilic ( |

| Chiral Center | The C1 position of the ethyl chain. | Enantiopure starting material allows for stereocontrolled synthesis via Walden inversion. |

Mechanistic Pathway & Logic